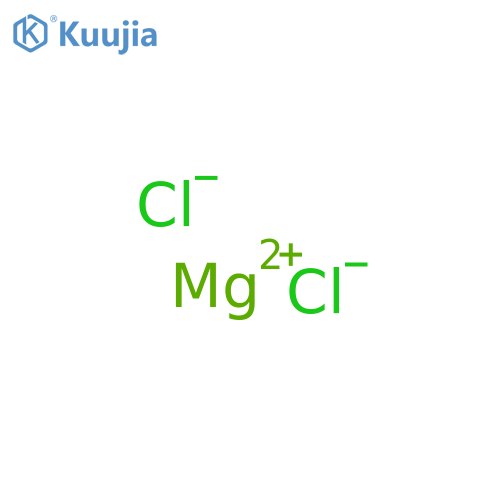Cas no 7786-30-3 (Magnesium Chloride Anhydrous)
無水塩化マグネシウム(Magnesium Chloride Anhydrous)は、化学式MgCl₂で表される無機化合物です。高純度で水分をほとんど含まないため、湿気に敏感な反応や精密な化学合成に適しています。融点が約714℃と高く、熱安定性に優れていることが特徴です。有機合成ではルイス酸として利用され、特にグリニャール試薬の調製やポリマー合成において重要な役割を果たします。また、金属マグネシウムの製造原料としても用いられます。吸湿性が高いため、乾燥剤としての用途も可能です。実験室レベルから工業スケールまで、幅広い分野で活用されています。

Magnesium Chloride Anhydrous structure
商品名:Magnesium Chloride Anhydrous
Magnesium Chloride Anhydrous 化学的及び物理的性質
名前と識別子
-
- Magnesium chloride
- Magnesium dichloride
- Slow-Mag
- MAGNESIUM ATOMIC SPECTROSCOPY STANDARD
- MgCl
- bischofite
- Magesium Chloride
- Magnesium atomic spectroscopy standard concentrate 1.00 g Mg
- Magnesium chloride,anhydrous
- lvhuamei
- L-GLUTAMIC ACID HEMIMAGNESIUM SALT TETRAHYDRATE
- magnesium bisglutamate
- MagnesiuM chloride Standard
- MAGNESIUM DI-L-GLUTAMATE
- MAGNESIUM-L-GLUTAMATE
- MAGNESIUML-GLUTAMATE4-HYDRATE
- MG L-GLU2 4H2O
- MONOMAGNESIUM DI-L-GLUTAMATE TETRAHYDRATE
- Magnogene
- Magnesiumchloride (6CI,7CI,8CI)
- Aerotex Accelerator MX
- C-TEK
- Catalyst G
- Ekimac
- FIX-Mg
- Freecat MX
- HMC 23D
- Magnesium(II) chloride
- NSC 529832
- TMT 2
- White Nigari NS
- Additive Screening Solution 22
- Kit-No 78374
- Additive Screening Solution 22/Kit-No 78374
- 湖北氯化镁生产厂家
- Magnesium chloride anhydrous
- MgCl2
- MAGNESIUM CHLORIDE, ANHYDROUS
- Magnesium chloride, pure
- Cl2Mg
- Chloromagnesite
- Magnesiumchlorid
- Magnesium chloride, 99.9%, (trace metal basis), pure, anhydrous
- magnesium(II)chloride
- magnesium (II) chloride
- [MgCl2]
- magnesium(2+) dichloride
- Anhydrous magnesium chloride
- magnesium(2+) ion dichloride
- magnesiumdichloride
- MAGNESIUM CHLORIDE, 98% ANHYDROUS
- MAGNESIUM CHLORIDE SOLUTION, 0.025 M IN WATER, 10X1 ML
- MAGNESIUM CHLORIDE STANDARD SOLUTION, 0. 5 M
- additive screening solution 22/fluka kit no 78374
- magnesium chloride solution
- Magnesium Chloride Anhydrous
-
- MDL: MFCD00011106
- インチ: 1S/2ClH.Mg/h2*1H;/q;;+2/p-2
- InChIKey: TWRXJAOTZQYOKJ-UHFFFAOYSA-L
- ほほえんだ: [Mg+2].[Cl-].[Cl-]
計算された属性
- せいみつぶんしりょう: 93.92270
- どういたいしつりょう: 93.923
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 3
- 回転可能化学結合数: 0
- 複雑さ: 0
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 0
じっけんとくせい
- 色と性状: 無色シート状結晶であり、六方晶系に属する。Deliqueous
- 密度みつど: 2.32 g/mL at 25 °C(lit.)
- ゆうかいてん: 714 °C (lit.)
- ふってん: 1412 °C/1 atm(lit.)
- 屈折率: n20/D 1.675(lit.)
- PH値: 5.0-7.5 (25℃, 1M in H2O)
- ようかいど: H2O: soluble
- すいようせい: 400 g/L (20 ºC)
- あんていせい: hygroscopic
- PSA: 0.00000
- LogP: -5.99200
- 濃度: 25 mM±1 mM
- ようかいせい: 400 G/L (20 ºC)
- マーカー: 14,5662
- かんど: Hygroscopic
Magnesium Chloride Anhydrous セキュリティ情報
-
記号:

- シグナルワード:Warning
- 危害声明: H303
- 警告文: P312
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:1
- 危険カテゴリコード: R36/37
- セキュリティの説明: S26-S36-S24/25-S22-S36/37-S39
- 福カードFコード:3-10
- RTECS番号:OM2800000
-
危険物標識:

- リスク用語:R36/37
- TSCA:Yes
- ちょぞうじょうけん:2-8°C
Magnesium Chloride Anhydrous 税関データ
- 税関コード:2827310000
- 税関データ:
中国税関コード:
2827310000
Magnesium Chloride Anhydrous 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | SY001259-100g |
Magnesium Chloride, Anhydrous |
7786-30-3 | ≥99% | 100g |
¥ 30 | 2022-04-26 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R050353-1L |
Magnesium Chloride Anhydrous |
7786-30-3 | c(MgCl2)= 0.05000 mol/L (0.05M) | 1l |
¥236 | 2023-09-07 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R051634-5kg |
Magnesium Chloride Anhydrous |
7786-30-3 | 5kg |
¥365 | 2023-09-07 | ||
| YAN FENG KE JI ( BEI JING ) Co., Ltd. | MA00381000-1L |
Magnesium Chloride Anhydrous |
7786-30-3 | solution 0,1 mol/l ( | 1l |
¥- | 2023-01-06 | |
| abcr | AB210920-5 g |
Magnesium chloride, ultra dry, ampouled under argon, 99.99% (metals basis); . |
7786-30-3 | 99.99% | 5 g |
€103.00 | 2023-07-20 | |
| abcr | AB207738-10 g |
Magnesium chloride, ultra dry, 99.9% (metals basis), -10 Mesh Beads, Ampouled under argon; . |
7786-30-3 | 99.9% | 10 g |
€110.70 | 2023-07-20 | |
| TRC | M110333-100000mg |
Magnesium Chloride Anhydrous |
7786-30-3 | 100g |
$92.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MM692-500g |
Magnesium Chloride Anhydrous |
7786-30-3 | 99% | 500g |
¥89.0 | 2023-09-01 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R050354-500ml |
Magnesium Chloride Anhydrous |
7786-30-3 | c(MgCl2)=0.1000mol/L(0.1M) | 500ml |
¥146 | 2023-09-07 | |
| BAI LING WEI Technology Co., Ltd. | 266646-100G |
Magnesium chloride, 98% |
7786-30-3 | 98% | 100G |
¥ 60 | 2022-04-26 |
Magnesium Chloride Anhydrous サプライヤー
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:7786-30-3)Magnesium chlorideanhydrous
注文番号:LE13689
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 12:09
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
(CAS:7786-30-3)Magnesium chloride
注文番号:LE6119
在庫ステータス:in Stock
はかる:25KG,200KG,1000KG
清らかである:99%
最終更新された価格情報:Friday, 20 June 2025 11:48
価格 ($):discuss personally
Magnesium Chloride Anhydrous 関連文献
-
Toshihiko Mandai,Yasuhiro Akita,Shunsuke Yagi,Minato Egashira,Hirokazu Munakata,Kiyoshi Kanamura J. Mater. Chem. A 2017 5 3152
-
2. Differences in photochemistry between seawater and freshwater for two natural organic matter samplesLaura T. Stirchak,Kyle J. Moor,Kristopher McNeill,D. James Donaldson Environ. Sci.: Processes Impacts 2019 21 28
-
Polly L. Arnold,Ian S. Edworthy,Christopher D. Carmichael,Alexander J. Blake,Claire Wilson Magnesium amido N-heterocyclic carbene complexes. Polly L. Arnold Ian S. Edworthy Christopher D. Carmichael Alexander J. Blake Claire Wilson Dalton Trans. 2008 3739
-
Andreas Stasch,Cameron Jones Dalton Trans. 2011 40 5659
-
Kayla Gentile,Ashlesha Bhide,Joshua Kauffman,Subhadip Ghosh,Subhabrata Maiti,James Adair,Tae-Hee Lee,Ayusman Sen Phys. Chem. Chem. Phys. 2021 23 20709
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:7786-30-3)Magnesium chloride

清らかである:99.9%
はかる:200kg
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:7786-30-3)Magnesium Chloride Anhydrous

清らかである:99%/99%/99%/99%/99%
はかる:100g/25g/50g/25kg/250g
価格 ($):578.0/194.0/318.0/295.0/773.0




